molecular formula C21H28N2O3 B15170472 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-14-1

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine

Cat. No.: B15170472
CAS No.: 918482-14-1
M. Wt: 356.5 g/mol
InChI Key: VVYOYGKAXVHCFL-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmaceutical research. Piperazine-based scaffolds are extensively investigated for their potential as central nervous system (CNS) active compounds, particularly in the development of selective receptor agonists and antagonists . The structure of this compound, which features dual ether linkages and an extended chain, suggests potential for use as a key intermediate or building block in the synthesis of more complex molecules targeting G-protein coupled receptors (GPCRs) . Research into analogous compounds indicates that such structures may hold value for developing novel therapeutic agents with improved selectivity and pharmacological profiles . This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

918482-14-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine

InChI

InChI=1S/C21H28N2O3/c1-24-19-7-9-21(10-8-19)26-18-16-23-13-11-22(12-14-23)15-17-25-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3

InChI Key

VVYOYGKAXVHCFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)CCOC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine typically involves the reaction of 1-(2-chloroethyl)-4-(2-phenoxyethyl)piperazine with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenoxy groups can be reduced to form phenol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and piperazine moieties. These interactions can modulate biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

GBR-12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
  • Key Features : Contains a bis(4-fluorophenyl)methoxy group and a 3-phenylpropyl chain .
  • Pharmacology : High selectivity for the dopamine transporter (DAT) (Ki < 1 nM for DAT vs. ~100 nM for SERT/NET) .
  • Behavioral Effects : Self-administered by primates, mimicking cocaine’s reinforcing effects .
GBR-12935 (1-(2-(benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine)
  • Key Features : Substituted with a diphenylmethoxy (benzhydryl) group.
  • Pharmacology : Moderate DAT affinity (Ki ~10 nM) but less potent than GBR-12909 .
  • Comparison: The diphenylmethoxy group’s bulkiness may hinder binding compared to the target compound’s smaller methoxyphenoxy substituent.
Compound 3j (N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide)
  • Key Features : Incorporates a 4-methoxyphenylpiperazine core.
  • Comparison: The para-methoxy position in 3j may enhance serotonin receptor selectivity, whereas the target compound’s dual phenoxyethyl groups could favor dopamine or norepinephrine transporters.
Bivalent Ligand (4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine)
  • Key Features : Dual methoxy groups at 2- and 3-positions on phenyl rings.
  • Pharmacology : Binds 5-HT₇ (Ki = 12 nM) and 5-HT₁ₐ (Ki = 38 nM) receptors .
  • Comparison : Substituent positioning (ortho vs. para) significantly impacts receptor selectivity, suggesting the target compound’s para-methoxy group may optimize DAT/SERT interactions.

Pharmacological and Physicochemical Properties

Property Target Compound GBR-12909 GBR-12935 3j
Lipophilicity Moderate (methoxy/phenoxy) High (fluorinated) High (benzhydryl) Moderate
DAT Affinity Hypothesized moderate High (Ki < 1 nM) Moderate (~10 nM) Not reported
SERT/NET Selectivity Likely lower than DAT Low Low Serotonin-focused
Solubility Moderate in polar solvents Low Low High (amide core)

Biological Activity

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperazine core with unique substitutions that may influence its interaction with various biological targets, including receptors involved in neurological disorders.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Feature Description
Core Structure Piperazine ring with methoxy and phenoxy substitutions
Lipophilicity Enhanced by methoxy group
Potential Targets Dopamine D3 receptors, among others

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with various molecular targets, including dopamine receptors. The binding affinity and functional activity at these receptors have been evaluated using assays such as β-arrestin recruitment, which helps in understanding its therapeutic potential and side effect profiles.

Dopamine Receptor Modulation

This compound has been identified as a selective agonist for dopamine D3 receptors. This selectivity is crucial for the treatment of conditions like schizophrenia and Parkinson's disease. Research indicates that structural modifications can significantly affect the potency and selectivity of this compound at dopamine receptors.

Anticancer Activity

The compound is also under investigation for potential anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms and specific cancer types targeted are yet to be thoroughly explored.

Selectivity Studies

A study assessing the selectivity of this compound revealed that modifications to the aryl ether and piperazine core significantly influence its receptor profile. For instance, variations in substituents can lead to differences in binding affinities and functional responses at dopamine receptors.

Comparison with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound Name Structure Features Biological Activity
1-[2-(Phenoxy)ethyl]-4-(pyridin-2-yl)piperazineLacks methoxy substitutionDifferent receptor profile
1-[2-(4-Methoxystyryl)ethyl]-4-(pyridin-3-yl)piperazineStyryl instead of phenoxyPotentially different pharmacokinetic properties
1-[2-(3-Fluorophenoxy)ethyl]-4-(pyridin-2-yl)piperazineFluorinated phenoxy groupIncreased potency due to fluorine substitution

These compounds illustrate how variations in substituents can significantly affect biological activity and receptor selectivity, highlighting the uniqueness of this compound.

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